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Compound of Interest

Compound Name:
3-Acetyl-5-chloro-2-

hydroxybenzoic acid

CAS No.: 1760-85-6

Cat. No.: B3246178

Get Quote

CAS: 1760-85-6 | Formula: C₉H₇ClO₄ | MW: 214.60 g/mol

Executive Summary & Structural Logic
This guide provides a technical roadmap for identifying 3-acetyl-5-chloro-2-hydroxybenzoic
acid (hereafter 3-ACHA). Unlike "5-chloroaspirin" (an ester), 3-ACHA is a C-acetylated salicylic

acid derivative. Its structure features a ketone group directly attached to the benzene ring at

position 3, a chlorine at position 5, and a hydroxyl group at position 2.

The Critical Analytical Challenge: Researchers must distinguish 3-ACHA from:

5-Chlorosalicylic Acid (Precursor): Lacks the acetyl group.

Aspirin Derivatives (O-Acetyl Isomers): Contain an ester (-O-CO-CH₃) rather than a ketone (-

CO-CH₃).

Diagnostic Strategy: The confirmation of 3-ACHA relies on the "Double Carbonyl" signature in

the 1600–1700 cm⁻¹ region (Acid C=O + Ketone C=O) and the appearance of aliphatic C-H
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stretches (Methyl group) which are absent in the precursor.

Experimental Protocol (Self-Validating)
To ensure reproducible spectral data, follow this validated sampling protocol.

Method A: Attenuated Total Reflectance (ATR)
Best for: Rapid screening of solid powders.

Crystal: Diamond or ZnSe (Diamond preferred for hardness).

Protocol:

Clean crystal with isopropanol; collect a background spectrum (air).

Place ~10 mg of dry 3-ACHA powder on the crystal.

Apply pressure using the anvil until the force gauge peaks (ensure intimate contact).

Validation Check: The C=O peaks must have an absorbance >0.1 but <1.0 to avoid

saturation. If peaks are flattened, switch to Method B.

Method B: KBr Pellet (Gold Standard)
Best for: High-resolution structural analysis and resolving H-bonding shifts.

Protocol:

Mix 2 mg of sample with 200 mg of dry spectroscopic-grade KBr (1:100 ratio).

Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen

effect).

Press at 10 tons for 2 minutes to form a transparent disc.

Validation Check: The baseline at 4000 cm⁻¹ should be >80% transmittance. A sloping

baseline indicates moisture (dry KBr) or poor grinding.
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Characteristic Peak Analysis
The spectrum of 3-ACHA is defined by the interplay between the acetyl group, the carboxylic

acid, and the intramolecular hydrogen bonding.

Zone 1: The Functional Group Region (4000–2500 cm⁻¹)
Frequency (cm⁻¹) Assignment Mechanistic Insight

3300–2500 O-H Stretch (Broad)

Overlapping stretching of the

Carboxylic Acid O-H and

Phenolic O-H. The extreme

broadness is due to strong

intramolecular H-bonding

between the Phenol (Pos 2)

and the Ketone (Pos 3) or Acid

(Pos 1).

3080–3030 C-H Stretch (Aromatic)
Weak, sharp bands typical of

the benzene ring.[1]

2950–2850 C-H Stretch (Aliphatic)

Diagnostic: Represents the

methyl (-CH₃) group of the

acetyl moiety. Absent in the 5-

chlorosalicylic acid precursor.

Zone 2: The Carbonyl "Fingerprint" (1750–1600 cm⁻¹)
This is the most critical region for identification.
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Frequency (cm⁻¹) Assignment Mechanistic Insight

1690–1670 C=O Stretch (Acid)

The carboxylic acid carbonyl.

[1] It appears at a standard

frequency for benzoic acids.[2]

1650–1630 C=O Stretch (Ketone)

The acetyl ketone carbonyl.

Key Shift: This peak is

significantly downshifted (lower

wavenumber) compared to a

standard ketone (~1715) due

to strong intramolecular

hydrogen bonding with the

ortho-hydroxyl group.

~1600, 1575 C=C Ring Stretch

Skeletal vibrations of the

aromatic ring, enhanced by the

polar substituents.

Critical Note: If you see a band at 1750–1760 cm⁻¹, your sample is likely an O-acetyl impurity

(ester/aspirin derivative), not the target C-acetyl compound.

Zone 3: The Substituent Region (1500–600 cm⁻¹)
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Frequency (cm⁻¹) Assignment Mechanistic Insight

1450–1350 CH₃ Bending

Deformation vibrations of the

methyl group on the acetyl

chain.

1200–1300 C-O Stretch
Mixed modes of Phenolic C-O

and Acid C-O stretching.

1090–1050 C-Cl Stretch (In-plane)

Characteristic of aryl chlorides.

Confirms the integrity of the

halogenation at Position 5.

800–700 C-Cl / C-H Out-of-Plane

Fingerprint bands specific to

the substitution pattern

(1,2,3,5-tetrasubstituted ring).

Comparative Analysis: Product vs. Alternatives
The following table contrasts 3-ACHA with its synthesis precursor and a common structural

isomer to facilitate quality control.

Table 1: Spectral Differentiation Matrix
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Feature
3-Acetyl-5-chloro-2-

hydroxybenzoic acid

(Target)

5-Chlorosalicylic

Acid (Precursor)
5-Chloroaspirin

(Isomer/Impurity)

Aliphatic C-H
Present (2950-2850

cm⁻¹)
Absent Present

Carbonyl Profile
Doublet: Acid (~1680)

+ Ketone (~1640)

Singlet: Acid (~1660-

1680)

Doublet: Ester

(~1760) + Acid

(~1690)

Ester Band Absent Absent Present (~1760 cm⁻¹)

C-Cl Band Present (~1090 cm⁻¹) Present (~1090 cm⁻¹) Present (~1090 cm⁻¹)

Synthesis Check

Success: Appearance

of Methyl C-H and

Ketone C=O.[3][4][5]

Start Material

Failure: Acetylation

occurred on Oxygen,

not Carbon.

Visual Workflow: Structural Confirmation Logic
The following diagram illustrates the decision tree for validating the synthesis of 3-ACHA from

5-chlorosalicylic acid.
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Sample: 3-Acetyl-5-chloro-2-hydroxybenzoic acid

Check 2850-2950 cm⁻¹
(Aliphatic C-H)

Peaks Present
(Methyl Group Confirmed)

Present

No Peaks
(Likely Precursor)

Absent

Check 1600-1760 cm⁻¹
(Carbonyl Region)

UNREACTED PRECURSOR:
5-Chlorosalicylic Acid

Peak at ~1760 cm⁻¹
(Ester C=O)

High Freq Band

Peak at ~1640 cm⁻¹
(H-bonded Ketone)

Low Freq Band

Single Peak ~1670 cm⁻¹
(Acid Only)

No 2nd Band

WRONG ISOMER:
O-Acetyl (Aspirin Derivative)

CONFIRMED IDENTITY:
3-Acetyl-5-chloro-2-hydroxybenzoic acid

Click to download full resolution via product page

Figure 1: Logic flow for spectral validation. Green paths indicate successful synthesis and

identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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